molecular formula C15H11NO3 B3056176 6-Methoxy-2-(pyridin-4-yl)-4h-chromen-4-one CAS No. 6951-16-2

6-Methoxy-2-(pyridin-4-yl)-4h-chromen-4-one

Cat. No.: B3056176
CAS No.: 6951-16-2
M. Wt: 253.25 g/mol
InChI Key: GJRXUVZXOFTNKD-UHFFFAOYSA-N
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Description

6-Methoxy-2-(pyridin-4-yl)-4h-chromen-4-one is a synthetic chromen-4-one derivative, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This compound features a chromen-4-one core, which is a benzopyran ring system, substituted at the 2-position with a pyridin-4-yl group and at the 6-position with a methoxy group. The chromen-4-one structure is a key pharmacophore in many natural and synthetic bioactive compounds, and its derivatives are extensively investigated for their wide range of pharmacological activities . The primary research applications for this compound are in the discovery and development of new therapeutic agents. Chromen-4-one analogs have demonstrated significant anticancer and cytotoxic activity in various studies, with mechanisms often involving the induction of apoptosis and inhibition of cancer cell proliferation . Furthermore, the structural motif of combining a chromen-4-one core with a heteroaromatic ring like pyridine is a recognized strategy in drug design, as it can enhance binding affinity and modulate electronic properties . This makes this compound a valuable intermediate for synthesizing novel compounds for biological screening and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific molecular targets . This product is provided for research purposes as part of chemical libraries for high-throughput screening, in hit-to-lead optimization campaigns, and as a building block in organic synthesis. It is strictly for laboratory research use.

Properties

IUPAC Name

6-methoxy-2-pyridin-4-ylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-11-2-3-14-12(8-11)13(17)9-15(19-14)10-4-6-16-7-5-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRXUVZXOFTNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288187
Record name NSC54650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6951-16-2
Record name NSC54650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC54650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(pyridin-4-yl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2-hydroxyacetophenone and 4-pyridinecarboxaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 6-methoxy-2-hydroxyacetophenone and 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate chalcone.

    Cyclization: The intermediate chalcone undergoes cyclization under acidic conditions, typically using hydrochloric acid or sulfuric acid, to form the chromenone core structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(pyridin-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chromenone derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

6-Methoxy-2-(pyridin-4-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(pyridin-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (C2, C6) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference ID
6-Methoxy-2-(pyridin-4-yl)-4H-chromen-4-one Pyridin-4-yl, OCH₃ C₁₅H₁₁NO₃ 253.25 Under investigation N/A
6-Methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (4e) 4-OCH₃-phenyl, OCH₃ C₁₇H₁₄O₄ 282.29 Antimicrobial
6-Methoxy-2-(4-nitrophenyl)-4H-chromen-4-one (4h) 4-NO₂-phenyl, OCH₃ C₁₆H₁₁NO₅ 297.26 Antiasthmatic
5,7-Dihydroxy-2-(pyridin-4-yl)-4H-chromen-4-one (12) Pyridin-4-yl, OH (C5, C7) C₁₄H₉NO₄ 255.23 Neuroprotective
6-Methoxy-2-phenethyl-4H-chromen-4-one Phenethyl, OCH₃ C₁₈H₁₆O₃ 280.32 Antioxidant (natural derivative)
6-Methoxy-2-(piperazin-1-yl)-4H-chromen-4-one Piperazinyl, OCH₃ C₁₄H₁₅N₃O₂ 257.29 Cytokine modulation, antimicrobial

Key Observations :

  • Pyridinyl vs.
  • Methoxy vs. Hydroxy Groups : Hydroxyl groups at C5/C7 (Compound 12) enhance polarity and antioxidant activity but may reduce membrane permeability compared to methoxy-substituted derivatives .
  • Electron-Withdrawing Groups : The nitro group in 4h increases electrophilicity, which may enhance reactivity in biological systems but also toxicity .

Key Observations :

  • Spectral Signatures : The C=O stretch in IR (~1648–1654 cm⁻¹) and downfield aromatic protons in ¹H NMR (δ 7.8–8.8) are consistent across analogs .

Key Observations :

  • Natural vs. Synthetic : Natural chromones (e.g., from Aquilaria callus cultures) are often phenethyl-substituted and induced under stress, whereas synthetic analogs allow tailored bioactivity .

Biological Activity

6-Methoxy-2-(pyridin-4-yl)-4H-chromen-4-one, a member of the chromone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group and a pyridinyl moiety, contributing to its potential therapeutic applications. Research has primarily focused on its anti-inflammatory , antioxidant , and anticancer properties, making it an interesting candidate for further investigation.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
CAS Number6951-16-2
Melting PointNot specified

This compound's unique structure allows it to interact with various biological targets, influencing multiple signaling pathways.

1. Anticancer Activity

Numerous studies highlight the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Assessment
In vitro studies have assessed the compound's efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

The results indicated that this compound exhibited selective cytotoxicity, with IC50 values lower than those of reference drugs like Vinblastine and Colchicine. The mechanism appears to involve apoptosis induction and cell cycle arrest, supported by molecular docking studies that suggest strong binding affinity to key enzymes such as CDK4 .

2. Antioxidant Properties

The antioxidant activity of this compound has been investigated through various assays, including DPPH and ABTS radical scavenging tests. The compound showed a significant ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress-related damage .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. It modulates key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Molecular Targets:

  • Enzymes involved in cell proliferation (e.g., CDK4)
  • Receptors associated with apoptosis (e.g., Bcl-2 family proteins)

Pathways Modulated:

  • Apoptotic signaling pathways
  • Cell cycle regulation
  • Inflammatory signaling cascades

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-(pyridin-4-yl)-4h-chromen-4-one
Reactant of Route 2
6-Methoxy-2-(pyridin-4-yl)-4h-chromen-4-one

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